molecular formula C5H8ClFO2S B1448840 2-Fluorocyclopentane-1-sulfonyl chloride CAS No. 1803596-06-6

2-Fluorocyclopentane-1-sulfonyl chloride

Cat. No. B1448840
CAS RN: 1803596-06-6
M. Wt: 186.63 g/mol
InChI Key: XKSZTDRWWIVGEF-UHFFFAOYSA-N
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Description

2-Fluorocyclopentane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1803596-06-6 . It has a molecular weight of 186.63 and its IUPAC name is 2-fluorocyclopentane-1-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for 2-Fluorocyclopentane-1-sulfonyl chloride is 1S/C5H8ClFO2S/c6-10(8,9)5-3-1-2-4(5)7/h4-5H,1-3H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

SuFEx Clickable Reagent

2-Fluorocyclopentane-1-sulfonyl chloride shows potential as a SuFEx (sulfur(VI) fluoride exchange) clickable material, enriching the SuFEx tool cabinet. It has been used in the regioselective synthesis of 5-sulfonylfluoro isoxazoles, providing a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Synthesis of Heterocyclic Sulfones

Methods for making six-membered heteroaromatic sulfonyl compounds often rely on commercial sulfonyl chlorides. A new approach involves the reaction of sodium tert-butyldimethyl silyloxymethylsulfinate with quinoline N-oxides to selectively furnish C2-substituted sulfones. This method allows the formation of sulfonyl fluorides, sulfonamides, and sulfones, showcasing broad applicability across different quinoline and isoquinoline functionalities (Patel, Laha, & Moschitto, 2022).

Synthesis of Heterocyclic Sulfonyl Compounds

A sulfur-functionalized aminoacrolein derivative has been utilized for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A 3-step parallel medicinal chemistry protocol effectively demonstrates the reagent's utility in synthesizing pyrazole-4-sulfonamides and other heterocyclic sulfonyl fluorides, emphasizing its adaptability (Tucker, Chenard, & Young, 2015).

Prosthetic Agent for Radiolabelling

2-Fluorocyclopentane-1-sulfonyl chloride, as 3-[18F]fluoropropanesulfonyl chloride, has been employed as a prosthetic agent for the radiolabelling of amines. The suitability for the labelling of compounds relevant as imaging agents for positron emission tomography (PET) was demonstrated, with a focus on the stability of the resulting sulfonamides against enzymatic degradation (Löser et al., 2013).

SuFEx Chemistry for Small Molecules and Biomolecules

Sulfur(VI) fluoride exchange chemistry (SuFEx) has been highlighted for its ability to leave only the substitution pathway open in reactions involving sulfonyl chlorides. This chemistry is applicable to small molecules, polymers, and biomolecules, showcasing the versatility and utility of sulfur(VI) fluorides in chemical synthesis (Dong et al., 2014).

Future Directions

Sulfonyl fluorides, such as 2-Fluorocyclopentane-1-sulfonyl chloride, have wide applications in drug discovery, chemical biology, and materials science . Future research may focus on developing environmentally friendly and sustainable methodologies for the efficient synthesis of sulfonyl fluorides .

properties

IUPAC Name

2-fluorocyclopentane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClFO2S/c6-10(8,9)5-3-1-2-4(5)7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSZTDRWWIVGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803596-06-6
Record name 2-fluorocyclopentane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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